Cas no 856973-81-4 (4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine)

4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine structure
856973-81-4 structure
Product Name:4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine
N.o CAS:856973-81-4
MF:C9H15N5
MW:193.248900651932
MDL:MFCD11848424
CID:1036608
PubChem ID:25128833
Update Time:2025-05-20

4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine Propriedades químicas e físicas

Nomes e Identificadores

    • 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
    • 2-PYRIMIDINAMINE,4-(4-METHYL-1-PIPERAZINYL)-
    • 4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine (ACI)
    • Pyrimidine, 2-amino-4-(4-methyl-1-piperazinyl)- (5CI)
    • [4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]amine
    • CHEMBL501882
    • 2-Pyrimidinamine, 4-(4-methyl-1-piperazinyl)-
    • Z1255403787
    • US8796297, 13
    • DTXSID40648788
    • J-510315
    • SCHEMBL2166051
    • AKOS015942931
    • BDBM50361016
    • CS-0360116
    • 856973-81-4
    • DB-331697
    • 4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine
    • MDL: MFCD11848424
    • Inchi: 1S/C9H15N5/c1-13-4-6-14(7-5-13)8-2-3-11-9(10)12-8/h2-3H,4-7H2,1H3,(H2,10,11,12)
    • Chave InChI: XEKHYAPKOUIALX-UHFFFAOYSA-N
    • SMILES: N1(C2C=CN=C(N)N=2)CCN(C)CC1

Propriedades Computadas

  • Massa Exacta: 193.13274550g/mol
  • Massa monoisotópica: 193.13274550g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 178
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.1
  • Superfície polar topológica: 58.3Ų

4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM167507-1g
4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
856973-81-4 95%
1g
$632 2021-08-05
TRC
P998748-250mg
4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine
856973-81-4
250mg
$ 50.00 2022-06-03
TRC
P998748-500mg
4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine
856973-81-4
500mg
$ 65.00 2022-06-03
TRC
P998748-2.5g
4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine
856973-81-4
2.5g
$ 80.00 2022-06-03
Chemenu
CM167507-1g
4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
856973-81-4 95%
1g
$*** 2023-05-29
eNovation Chemicals LLC
Y0979747-1g
2-Pyrimidinamine, 4-(4-methyl-1-piperazinyl)-
856973-81-4 95%
1g
$835 2023-09-03
eNovation Chemicals LLC
Y0979747-5g
2-pyrimidinamine, 4-(4-methyl-1-piperazinyl)-
856973-81-4 95%
5g
$1750 2025-02-19
A2B Chem LLC
AH75023-250mg
4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
856973-81-4
250mg
$1257.00 2024-04-19
A2B Chem LLC
AH75023-1g
4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
856973-81-4
1g
$3090.00 2024-04-19
A2B Chem LLC
AH75023-5g
4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
856973-81-4
5g
$8424.00 2024-04-19

4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, rt
Referência
Structure-Activity Studies on a Series of a 2-Aminopyrimidine-Containing Histamine H4 Receptor Ligands
Altenbach, Robert J.; et al, Journal of Medicinal Chemistry, 2008, 51(20), 6571-6580

Método de produção 2

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  16 h, 80 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9 - 10
2.1 Reagents: Zinc Solvents: Acetic acid ;  18 h, 120 °C; 120 °C → rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9
Referência
An Efficient Synthetic Method for the Synthesis of Novel Pyrimido[1,2-a]Pyrimidine-3-Carboxylates: Comparison of Irradiation and Conventional Conditions
Bayramoglu, Duygu; et al, Polycyclic Aromatic Compounds, 2022, 42(8), 4948-4964

Método de produção 3

Condições de reacção
1.1 Reagents: Phosphorus oxychloride ;  rt; 8 h, 110 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 10 - 11, 0 °C
2.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  16 h, 80 °C
2.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9 - 10
3.1 Reagents: Zinc Solvents: Acetic acid ;  18 h, 120 °C; 120 °C → rt
3.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9
Referência
An Efficient Synthetic Method for the Synthesis of Novel Pyrimido[1,2-a]Pyrimidine-3-Carboxylates: Comparison of Irradiation and Conventional Conditions
Bayramoglu, Duygu; et al, Polycyclic Aromatic Compounds, 2022, 42(8), 4948-4964

Método de produção 4

Condições de reacção
1.1 Solvents: Ethanol ;  10 min, 150 °C
Referência
Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation
Mehta, Naimee; et al, ACS Infectious Diseases, 2018, 4(4), 577-591

Método de produção 5

Condições de reacção
1.1 Reagents: Zinc Solvents: Acetic acid ;  18 h, 120 °C; 120 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9
Referência
An Efficient Synthetic Method for the Synthesis of Novel Pyrimido[1,2-a]Pyrimidine-3-Carboxylates: Comparison of Irradiation and Conventional Conditions
Bayramoglu, Duygu; et al, Polycyclic Aromatic Compounds, 2022, 42(8), 4948-4964

Método de produção 6

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Ethanol ;  overnight, 80 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, rt
Referência
Structure-Activity Studies on a Series of a 2-Aminopyrimidine-Containing Histamine H4 Receptor Ligands
Altenbach, Robert J.; et al, Journal of Medicinal Chemistry, 2008, 51(20), 6571-6580

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium ethoxide Solvents: Methanol ;  6 h, 90 °C
2.1 Reagents: Phosphorus oxychloride ;  rt; 8 h, 110 °C
2.2 Reagents: Sodium carbonate Solvents: Water ;  pH 10 - 11, 0 °C
3.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  16 h, 80 °C
3.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9 - 10
4.1 Reagents: Zinc Solvents: Acetic acid ;  18 h, 120 °C; 120 °C → rt
4.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9
Referência
An Efficient Synthetic Method for the Synthesis of Novel Pyrimido[1,2-a]Pyrimidine-3-Carboxylates: Comparison of Irradiation and Conventional Conditions
Bayramoglu, Duygu; et al, Polycyclic Aromatic Compounds, 2022, 42(8), 4948-4964

4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine Raw materials

4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine Preparation Products

Fornecedores recomendados
SunaTech Inc.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
SunaTech Inc.
Shanghai Bent Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shenzhen Yaoyuan R&D Center Co.,Ltd
NewCan Biotech Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
NewCan Biotech Limited
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.